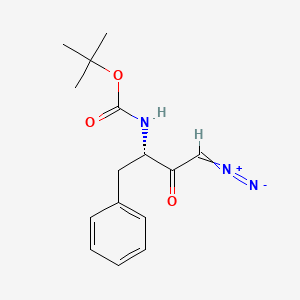

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

Description

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMYIGTVOBGQJW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazo Transfer Reactions: Foundation of Diazoketone Synthesis

The diazo group in (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is typically introduced via diazo transfer reactions, where a ketone precursor reacts with a diazo donor. A common approach involves treating a β-ketoamide intermediate with diazomethane or its equivalents under controlled conditions . For example, Boc-protected amino ketones react with diazomethane generated in situ using flow reactors to ensure safety and efficiency .

A critical variant employs triflyl azide (TfN₃) as the diazo source. In this method, the ketone is activated as an enolate, which undergoes electrophilic trapping by TfN₃ to yield the diazoketone. This method avoids handling explosive diazomethane gas and achieves yields exceeding 75% . Stereochemical integrity is preserved by maintaining low temperatures (−78°C) and using non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) .

Table 1: Diazo Transfer Reaction Conditions

| Diazonation Method | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Diazomethane Flow | CH₂N₂, Et₂O | 0–25°C | 82% | |

| Triflyl Azide | TfN₃, LiHMDS | −78°C | 78% | |

| Diazald® Protocol | Diazald, KOH | 40°C | 68% |

Boc Protection Strategies: Ensuring Amino Group Stability

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amino functionality during subsequent reactions. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine . For instance, (S)-3-amino-3-phenyl-2-butanone is treated with Boc₂O in tetrahydrofuran (THF) at 0°C, yielding the Boc-protected intermediate with >90% efficiency .

A noteworthy alternative involves the Curtius rearrangement, where an acyl azide intermediate decomposes to form an isocyanate, which is subsequently trapped with tert-butanol. This method, though less common, avoids direct Boc protection and is useful for sterically hindered substrates .

Key Considerations :

-

Solvent Choice : THF or dichloromethane (DCM) optimizes Boc₂O reactivity .

-

Temperature Control : Exothermic reactions necessitate cooling to 0°C .

-

Stereochemical Retention : Chiral centers remain intact due to the non-acidic conditions .

Stereoselective Synthesis: Chirality Transfer and Resolution

The (S)-configuration at C3 is critical for the compound’s biological relevance. Asymmetric synthesis routes leverage chiral auxiliaries or enantioselective catalysis. Pradhan et al. (2011) demonstrated a Grignard addition strategy using methylmagnesium bromide on a Boc-protected imine derived from L-phenylalanine . The reaction proceeds in diethyl ether at −20°C, affording the (S)-enantiomer with 91% enantiomeric excess (ee) .

Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of a precursor acetate, leaving the desired (S)-isomer intact .

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound

| Method | Yield | ee | Scalability | Safety |

|---|---|---|---|---|

| Diazo Transfer (TfN₃) | 78% | 99% | Moderate | High |

| Flow Reactor | 82% | 98% | High | High |

| Grignard Addition | 91% | 91% | Low | Medium |

| Enzymatic Resolution | 85% | 99% | Moderate | High |

The flow reactor approach emerges as the most balanced method, offering high yields, safety, and scalability. However, Grignard-based routes remain valuable for small-scale enantioselective synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone can undergo various types of chemical reactions, including:

Substitution reactions: The diazo group can be replaced by nucleophiles, leading to the formation of different substituted products.

Cycloaddition reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Cycloaddition reagents: Cycloaddition reactions may involve alkenes or alkynes as reaction partners.

Oxidizing agents: Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted butanones, while cycloaddition reactions can produce various cyclic compounds.

Applications De Recherche Scientifique

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone has several scientific research applications, including:

Organic synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal chemistry: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with diazo functionalities.

Biological studies: The compound may be used in biochemical research to study enzyme mechanisms and protein interactions.

Industrial applications: It can be utilized in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the diazo group is replaced by a nucleophile, while in electrophilic reactions, it can form new bonds with electron-rich species. The Boc protecting group ensures the stability of the amino group during these reactions.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Diazo vs. Nitrosamine Groups

The diazo group in this compound distinguishes it from nitrosamine-containing compounds like NNK. While diazo groups participate in carbene-mediated reactions, nitrosamines (e.g., NNK) are metabolically activated to form DNA alkylating agents, leading to carcinogenicity . This contrast underscores the target compound’s utility in synthesis versus NNK’s hazardous biological activity.

Protective Groups and Stability

The Boc group in the target compound enhances amine stability, a feature absent in SC-558 analogs (sulfonamide derivatives). SC-558 analogs exhibit substituent-dependent bioactivity (e.g., COX-2 inhibition), but their sulfonamide groups lack the transient protection strategy offered by Boc .

Thiol vs. Diazo Reactivity

3-Mercapto-2-butanone’s thiol group enables nucleophilic reactions, contrasting with the electrophilic diazo group in the target compound. This difference dictates their respective applications: flavor chemistry vs. synthetic intermediates .

Activité Biologique

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: 289.33 g/mol

- CAS Number: 115313-19-4

The compound features a diazo group, a Boc-protected amino group, and a phenyl ring, which contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride.

- Diazotization: The diazo group is introduced through reactions involving diazomethane or other diazo transfer reagents.

- Formation of the Phenyl Ring: The phenyl structure is incorporated via nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, which may lead to the formation of biologically active compounds.

- Deprotection of the Amino Group: Under acidic conditions, the Boc group can be removed to reveal an active amine, enhancing the compound's reactivity.

These mechanisms suggest that the compound may act as a biochemical probe or an intermediate in drug development.

Antioxidant Properties

Research indicates that compounds containing diazo groups can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. For instance, studies have shown that similar compounds can quench free radicals effectively, reducing cellular damage .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Neuroprotective Effects:

- Cell Viability Assays:

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

- Drug Development:

- The unique structural features make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.

- Biochemical Probes:

- Its reactivity allows it to serve as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Amino-1-diazo-3-phenyl-2-butanone | Lacks Boc protection | Moderate |

| (S)-3-Boc-amino-1-diazo-3-(4'-methoxy)phenyl-2-butanone | Contains methoxy group | Enhanced |

| (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone | Contains benzyloxy group | High |

This table illustrates how variations in substituents can affect biological activity, highlighting the significance of structural modifications in drug design.

Q & A

Basic: What are the critical considerations for synthesizing (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone?

Methodological Answer:

Synthesis requires precise control of diazo group stability and stereochemical integrity. Key steps include:

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions during diazo formation.

- Diazo introduction : Employ diazo transfer reagents (e.g., tosyl azide) under mild conditions (0–10°C) to avoid decomposition.

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration.

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) under inert atmosphere to minimize degradation .

Advanced: How can computational methods predict the reactivity of the diazo group in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are used to model:

- Electrophilicity : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for cycloaddition or carbene insertion.

- Thermal stability : Calculate bond dissociation energies (BDEs) for the diazo group to assess decomposition risks.

- Stereoelectronic effects : Map electrostatic potentials to explain regioselectivity in cross-coupling reactions.

Validate computational results with experimental kinetics (e.g., UV-Vis monitoring of diazo decomposition) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Identify Boc-protected NH (δ 1.3–1.5 ppm for tert-butyl) and diazo protons (δ 5.0–6.0 ppm).

- 2D NMR (COSY, HSQC) : Confirm stereochemistry via coupling constants and NOE effects.

- FT-IR : Detect diazo stretch (~2100–2150 cm⁻¹) and Boc carbonyl (~1680–1700 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns for purity assessment .

Advanced: How to resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

Contradictions often arise from:

- Moisture sensitivity : Track water content (Karl Fischer titration) and use anhydrous solvents (e.g., THF over DMF).

- Catalyst variability : Compare metal catalysts (e.g., Rh(II) vs. Cu(I)) for carbene transfer efficiency.

- Analytical discrepancies : Cross-validate yields via HPLC (using a C18 column) and NMR internal standards (e.g., 1,3,5-trimethoxybenzene).

Document reaction conditions (temperature, atmosphere) rigorously to enable reproducibility .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Handling : Work in a fume hood with nitrile gloves and safety goggles. Avoid contact with transition metals (e.g., Fe, Cu) to prevent catalytic decomposition .

Advanced: How does the Boc group influence the compound’s reactivity in solid-phase synthesis?

Methodological Answer:

The Boc group:

- Stabilizes intermediates : Reduces side reactions during carbene insertion into resin-bound substrates.

- Facilitates cleavage : Use TFA (trifluoroacetic acid) for selective deprotection without disrupting the diazo moiety.

- Affects solubility : Adjust solvent polarity (e.g., DCM with 1% TFA) to optimize resin swelling and reaction kinetics.

Monitor cleavage efficiency via LC-MS .

Basic: What safety hazards are associated with this compound?

Methodological Answer:

- Explosivity : Diazo compounds may detonate under mechanical stress or heating >80°C. Conduct small-scale tests (<100 mg) in blast shields.

- Toxicity : Use PPE (gloves, lab coat) and avoid inhalation (install HEPA filters).

- Waste disposal : Quench diazo groups with aqueous sodium nitrite before disposal .

Advanced: How to design a kinetic study for diazo decomposition in this compound?

Methodological Answer:

- Variable control : Measure decomposition rates at 25°C, 40°C, and 60°C under N₂ vs. O₂ atmospheres.

- Analytical tools : Use UV-Vis (λmax ~400 nm for diazo) or in situ IR to track decay.

- Kinetic modeling : Fit data to first-order or Arrhenius equations to derive activation energy (Ea).

Correlate results with DFT-predicted BDEs to validate computational models .

Basic: How to troubleshoot low yields in Boc-deprotection steps?

Methodological Answer:

- Acid strength : Optimize TFA concentration (10–50% in DCM) and reaction time (1–4 hrs).

- Byproduct analysis : Use LC-MS to detect premature diazo decomposition or Boc reattachment.

- Scavengers : Add triisopropylsilane (TIPS) to suppress carbocation side reactions .

Advanced: What hybrid methodologies integrate experimental and computational data for this compound?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., phenyl vs. substituted aryl) with reaction outcomes.

- Machine learning : Train models on spectral databases to predict optimal reaction conditions.

- Microfluidics : Combine automated synthesis with real-time spectroscopic monitoring for high-throughput optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.